molecular formula C7H6N2OS2 B162502 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine CAS No. 133904-14-0

2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine

Cat. No.: B162502
CAS No.: 133904-14-0
M. Wt: 198.3 g/mol
InChI Key: GRDKVKRPSCUXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research. The unique structure of this compound allows it to interact with a variety of biological targets, making it a valuable compound for medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of the desired thiazolo[5,4-b]pyridine scaffold . Another approach involves the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites on the thiazole and pyridine rings.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group can lead to the formation of sulfone derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine has a wide range of scientific research applications. In medicinal chemistry, it has been investigated for its potential as an antioxidant, antimicrobial, anti-inflammatory, antifungal, and antitumor agent . The compound’s ability to interact with histamine H3 receptors also makes it a candidate for the development of histamine receptor antagonists . Additionally, its unique structure allows for the exploration of various pharmacophore modifications, making it a valuable scaffold for drug discovery and development.

Mechanism of Action

The mechanism of action of 2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyridine rings enable it to bind to various receptors and enzymes, modulating their activity. For example, its interaction with histamine H3 receptors can inhibit histamine signaling, leading to potential therapeutic effects in conditions such as allergies and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine can be compared to other thiazole and pyridine derivatives. Similar compounds include thiazolo[4,5-b]pyridines, thiazolo[5,4-c]pyridines, and pyrano[2,3-d]thiazoles . These compounds share structural similarities but differ in their specific pharmacological properties and applications. For instance, thiazolo[4,5-b]pyridines have been reported to possess high antioxidant and antimicrobial activities, while pyrano[2,3-d]thiazoles are known for their potential as anticancer agents . The unique combination of the thiazole and pyridine rings in this compound provides distinct advantages in terms of its reactivity and biological activity.

Properties

CAS No.

133904-14-0

Molecular Formula

C7H6N2OS2

Molecular Weight

198.3 g/mol

IUPAC Name

2-methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H6N2OS2/c1-12(10)7-9-5-3-2-4-8-6(5)11-7/h2-4H,1H3

InChI Key

GRDKVKRPSCUXJS-UHFFFAOYSA-N

SMILES

CS(=O)C1=NC2=C(S1)N=CC=C2

Canonical SMILES

CS(=O)C1=NC2=C(S1)N=CC=C2

Synonyms

Thiazolo[5,4-b]pyridine, 2-(methylsulfinyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.